halysin
Description
Halysin is a bioactive peptide isolated from snake venom, characterized by its potent antiplatelet activity mediated through the Arg-Gly-Asp (RGD) motif. This tripeptide sequence enables this compound to act as a fibrinogen receptor antagonist by selectively binding to the αIIbβ3 integrin on platelets, thereby inhibiting fibrinogen-dependent platelet aggregation . First described by Tur-Fu et al. (1991), this compound demonstrates an IC₅₀ of 50 nM in vitro, making it a critical reference compound for studying integrin-mediated thrombosis and hemostasis . Its mechanism involves competitive inhibition of fibrinogen binding, which prevents platelet crosslinking and clot formation .
Properties
CAS No. |
137544-79-7 |
|---|---|
Molecular Formula |
C6H7BrN2O |
Synonyms |
halysin |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structural Analogs
Kistrin
Kistrin, another RGD-containing disintegrin from snake venom, shares structural homology with Halysin but exhibits distinct receptor specificity. While this compound primarily targets αIIbβ3 integrins, Kistrin’s modified RGD-to-LDV motif shifts its affinity toward αvβ3 integrins, reducing its antiplatelet potency (IC₅₀ = 100 nM for αIIbβ3) . This alteration highlights the RGD motif’s sensitivity to sequence modifications, which can dramatically alter pharmacological profiles.
Bothrasperin
Bothrasperin, isolated from Bothrops asper venom, also features the RGD motif but shows slightly lower antiplatelet efficacy (IC₅₀ = 120 nM) compared to this compound . Unlike this compound, Bothrasperin exhibits broader integrin inhibition, affecting both αIIbβ3 and αvβ3 receptors, which may limit its therapeutic specificity .
Comparison with Functional Analogs
TA-993 and MB3
TA-993, a synthetic 1,5-benzothiazepine derivative, and its metabolite MB3 inhibit ADP-induced platelet aggregation via P2Y₁₂ receptor antagonism, a mechanism distinct from this compound’s integrin blockade . Despite their oral bioavailability, these compounds exhibit lower potency (IC₅₀ ≈ 10 μM) compared to this compound, underscoring the trade-off between synthetic accessibility and bioactivity .
Data Table: Comparative Analysis of this compound and Analogous Compounds
| Compound | Source | Target Receptor | Mechanism | IC₅₀ (In Vitro) | Selectivity |
|---|---|---|---|---|---|
| This compound | Snake venom | αIIbβ3 | Fibrinogen receptor antagonism | 50 nM | High (αIIbβ3) |
| Kistrin | Snake venom | αvβ3 > αIIbβ3 | Integrin antagonism | 100 nM | Moderate |
| Bothrasperin | Bothrops asper | αIIbβ3, αvβ3 | Broad integrin inhibition | 120 nM | Low |
| TA-993/MB3 | Synthetic | P2Y₁₂ | ADP receptor antagonism | 10 μM | High (P2Y₁₂) |
Discussion of Findings
This compound’s superior potency (IC₅₀ = 50 nM) compared to natural analogs like Kistrin and Bothrasperin underscores the pharmacological advantage of its RGD motif configuration . However, its peptide nature limits oral bioavailability, a challenge addressed by synthetic compounds like TA-993, albeit at the cost of reduced potency . Structural analogs also face specificity issues; for instance, Bothrasperin’s dual receptor activity may increase off-target risks in therapeutic applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
